3-pyr-Cytisine
3-pyr-Cytisine
High affinity α4β2 partial agonist (Ki values are 0.91, 119 and 1100 nM for α4β2, α3β4 and α7 receptors respectively). Shows little activity at α3β4 and α7 receptors. Exhibits antidepressant-like effects in mouse models of antidepressant efficacy.
Brand Name:
Vulcanchem
CAS No.:
948027-43-8
VCID:
VC0004820
InChI:
InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1
SMILES:
C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4
Molecular Formula:
C16H17N3O
Molecular Weight:
267.33 g/mol
3-pyr-Cytisine
CAS No.: 948027-43-8
Inhibitors
VCID: VC0004820
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
CAS No. | 948027-43-8 |
---|---|
Product Name | 3-pyr-Cytisine |
Molecular Formula | C16H17N3O |
Molecular Weight | 267.33 g/mol |
IUPAC Name | (1R,9S)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Standard InChI | InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1 |
Standard InChIKey | GOYASQWDLRLAPK-WCQYABFASA-N |
Isomeric SMILES | C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 |
SMILES | C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 |
Canonical SMILES | C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 |
Description | High affinity α4β2 partial agonist (Ki values are 0.91, 119 and 1100 nM for α4β2, α3β4 and α7 receptors respectively). Shows little activity at α3β4 and α7 receptors. Exhibits antidepressant-like effects in mouse models of antidepressant efficacy. |
Synonyms | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one |
PubChem Compound | 16731778 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume